2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
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Overview
Description
2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline is a chemical compound with the molecular formula C13H15ClN4 and a molecular weight of 262.74 g/mol . This compound is characterized by the presence of a chloro-substituted aniline ring fused with a triazoloazepine moiety, making it a unique structure in the field of organic chemistry.
Preparation Methods
The synthesis of 2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline involves multiple steps, typically starting with the preparation of the triazoloazepine core. This core can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The chloroaniline moiety is then introduced via substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline involves its interaction with specific molecular targets. The triazoloazepine moiety is known to interact with various biological receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar compounds to 2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline include:
4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
2-chloro-5-({5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-a]azepin-3-ylsulfanyl}methyl)pyridine: This compound has a different substitution pattern, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazoloazepine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c14-10-6-5-9(8-11(10)15)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRVGHCUQQIASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC(=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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